

Spectroscopic Profile of 4-Bromobutan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromobutan-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromobutan-2-ol**, a key intermediate in various synthetic applications. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for its identification and utilization in research and development.

Spectroscopic Data Summary

The structural elucidation of **4-Bromobutan-2-ol** is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, confirming the presence of key functional groups and the overall connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of **4-Bromobutan-2-ol** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and bromine atoms.

Protons	Chemical Shift (ppm)	Multiplicity	Integration
-CH ₃	~1.25	Doublet	3H
-CH ₂ -	~2.00	Multiplet	2H
-CH(OH)-	~3.90	Multiplet	1H
-CH ₂ Br	~3.50	Triplet	2H
-OH	Variable	Singlet (broad)	1H

¹³C NMR Data

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.

Carbon Atom	Chemical Shift (ppm)
-CH ₃	~23
-CH ₂ -	~42
-CH(OH)-	~65
-CH ₂ Br	~35

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromobutan-2-ol** reveals the presence of its characteristic functional groups.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3600-3200	Strong, Broad
C-H stretch (alkane)	3000-2850	Medium-Strong
C-O stretch (alcohol)	1150-1050	Strong
C-Br stretch	650-550	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotopic peak.

Fragment Ion	m/z	Interpretation
[C ₄ H ₉ BrO] ⁺	152/154	Molecular Ion (M ⁺ , M+2)
[C ₄ H ₉ O] ⁺	73	Loss of Br
[C ₃ H ₆ Br] ⁺	121/123	Loss of CH ₃ O
[C ₂ H ₅ O] ⁺	45	Cleavage adjacent to the alcohol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **4-Bromobutan-2-ol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

^1H and ^{13}C NMR Acquisition:

- Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).
- For ^1H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a spectral width of 0 to 220 ppm is standard, with proton decoupling to simplify the spectrum. A larger number of scans and a longer relaxation delay are typically required compared to ^1H NMR.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small drop of neat **4-Bromobutan-2-ol** directly onto the crystal.

Data Acquisition:

- Record the spectrum over a range of 4000 to 400 cm^{-1} .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Perform a background scan with a clean, empty ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **4-Bromobutan-2-ol** in a volatile organic solvent (e.g., dichloromethane or methanol).

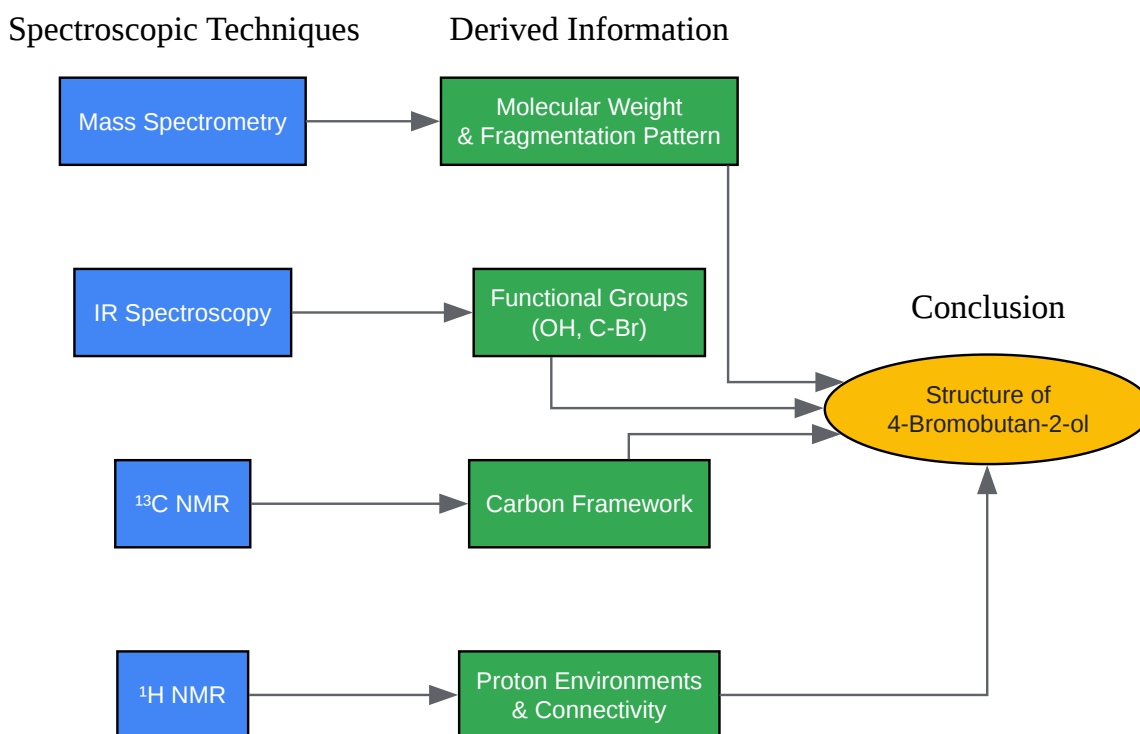
Instrumentation and Analysis:

- Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

- Use a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
- The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode.
- Acquire mass spectra over a relevant m/z range (e.g., 40-200 amu).

Data Interpretation and Visualization

The combined spectroscopic data provides a detailed "fingerprint" of **4-Bromobutan-2-ol**, allowing for its unambiguous identification. The logical workflow for this identification process is illustrated in the diagram below.



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Caption: Logical workflow for the structural elucidation of **4-Bromobutan-2-ol** using various spectroscopic techniques.

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